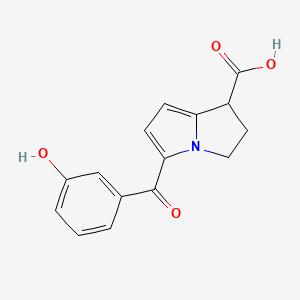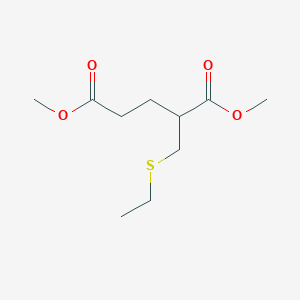
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is an organic compound with the molecular formula C11H20O4S2 It is a diester derivative of pentanedioic acid, featuring an ethylsulfanylmethyl group attached to the central carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(ethylsulfanylmethyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives with methanol in the presence of an acid catalyst. The ethylsulfanylmethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-(ethylsulfanylmethyl)pentanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active carboxylic acids, while the ethylsulfanylmethyl group can participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(methylsulfanylmethyl)pentanedioate
- Dimethyl 2-(propylsulfanylmethyl)pentanedioate
- Dimethyl 2-(butylsulfanylmethyl)pentanedioate
Uniqueness
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is unique due to the specific length and structure of its ethylsulfanylmethyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
91007-70-4 |
|---|---|
Formule moléculaire |
C10H18O4S |
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
dimethyl 2-(ethylsulfanylmethyl)pentanedioate |
InChI |
InChI=1S/C10H18O4S/c1-4-15-7-8(10(12)14-3)5-6-9(11)13-2/h8H,4-7H2,1-3H3 |
Clé InChI |
AZOMGGLLGDXKFV-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(CCC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


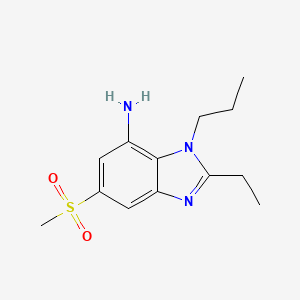
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
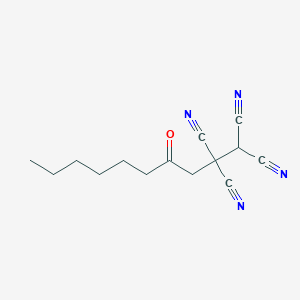
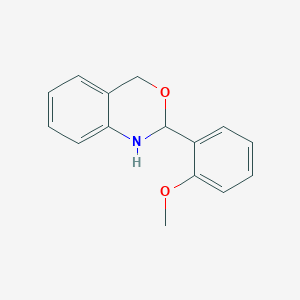

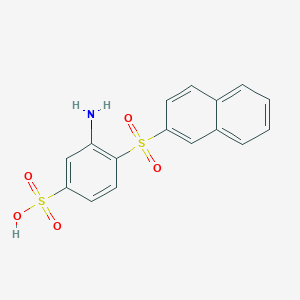
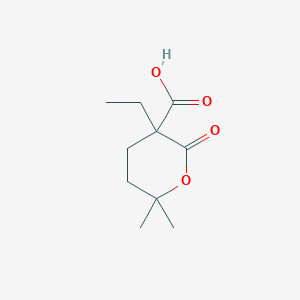
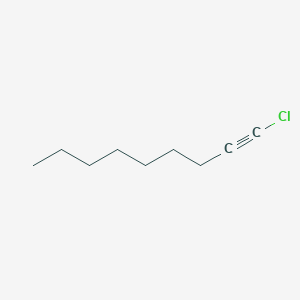

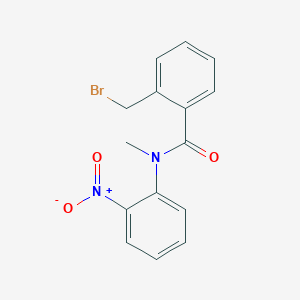
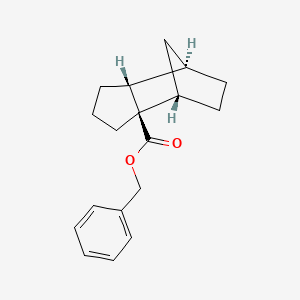
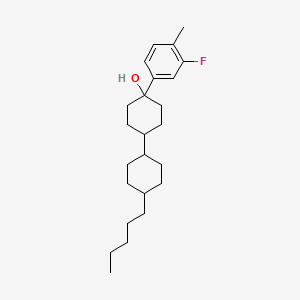
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
